5-Fluoro-2-(hydroxymethyl)phenol
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Overview
Description
5-Fluoro-2-(hydroxymethyl)phenol is a halogenated phenol with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)phenol typically involves the fluorination of 2-(hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is used under mild conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups on the phenol ring .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-Fluoro-2-carboxyphenol.
Reduction: Formation of 5-Fluoro-2-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(hydroxymethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
2-(Hydroxymethyl)phenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-2-methylphenol: Contains a methyl group instead of a hydroxymethyl group, leading to variations in reactivity and applications.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 5-Fluoro-2-(hydroxymethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(hydroxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJGBZWGPBOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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